Methyl 5-cyano-2-hydroxy-3-iodobenzoate
Overview
Description
Scientific Research Applications
Metabolic Studies and Species Variability
Research on related iodobenzoates has explored their metabolism and excretion in different species, highlighting the species-specific pathways involved in their biotransformation. For example, the study of n-butyl 4-hydroxy-3,5-diiodobenzoate metabolism revealed significant species differences in the excretion of its metabolites, which could inform the pharmacokinetics of structurally similar compounds like Methyl 5-cyano-2-hydroxy-3-iodobenzoate (Wold, Smith, & Williams, 1973).
Synthetic Applications
In synthetic chemistry, derivatives of hydroxy-iodobenzoates serve as key intermediates in the synthesis of complex molecules. For instance, the difluoromethylation of methyl 4-hydroxy-3-iodobenzoate has been successfully scaled up, demonstrating the compound's utility in producing high-purity products for further chemical synthesis (Sperry & Sutherland, 2011). This suggests that this compound could also be valuable in facilitating specific synthetic transformations.
Material Science and Fluorescence Applications
The sonochemical hydroxylation of structurally related cyanobenzoates has led to the discovery of compounds with bright blue fluorescence, indicative of potential applications in material science, such as fluorescent chemosensors (Yamada, Hokari, Akasaka, & Iwamura, 1999). This highlights the possibility of using this compound in the development of new fluorescent materials or sensors.
Heterocyclic Compound Synthesis
The chemistry of iodobenzoates is instrumental in the synthesis of heterocyclic compounds, which are crucial for the development of pharmaceuticals and agrochemicals. The synthesis of furo[2,3-d]pyrimidines, for example, demonstrates the role of iodobenzoate derivatives in constructing complex heterocyclic frameworks, suggesting similar applications for this compound in drug discovery and development (Nalbandyan, Mkrtchyan, Akopyan, & Vartanyan, 1990).
Properties
IUPAC Name |
methyl 5-cyano-2-hydroxy-3-iodobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO3/c1-14-9(13)6-2-5(4-11)3-7(10)8(6)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMFBRLHPGSMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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